Geraniol-D6
CAS No.: 66063-44-3
Cat. No.: VC21123904
Molecular Formula: C10H18O
Molecular Weight: 160.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66063-44-3 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 160.29 g/mol |
| IUPAC Name | (2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol |
| Standard InChI | InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 |
| Standard InChI Key | GLZPCOQZEFWAFX-VXNAPGOLSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] |
| SMILES | CC(=CCCC(=CCO)C)C |
| Canonical SMILES | CC(=CCCC(=CCO)C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Geraniol-D6 is identified by several key parameters that distinguish it in chemical databases and research literature. The compound has a molecular formula of C10H18O, indicating its basic carbon framework and functional groups . Its structure corresponds to (2E)-7-methyl-3-(methyl-d3)-2,6-Octadien-2,4,4-d3-1-ol, with the specific deuterium atoms positioned at strategic locations within the molecule . This compound is tracked in chemical databases with a PubChem CID of 139026059 and alternative identifiers including the registry number 1660976-93-1 .
Physical Properties
Table 1: Key Physical Properties of Geraniol-D6
The physical properties of Geraniol-D6 differ subtly from those of regular geraniol due to the kinetic isotope effect. The molecular weight of 160.29 g/mol reflects the mass increase from the six deuterium atoms, which are approximately twice as heavy as hydrogen atoms . This mass difference affects various physical parameters including diffusion rates, vapor pressure, and thermal properties.
Synthesis and Preparation Methods
Deuteration Techniques
The synthesis of Geraniol-D6 requires specialized deuteration techniques to selectively replace hydrogen atoms with deuterium at specific positions. While the search results don't provide specific synthesis details for Geraniol-D6, deuterated compounds are typically prepared through several well-established methods:
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Catalytic hydrogen-deuterium exchange using deuterium gas (D₂) with appropriate catalysts such as platinum or palladium
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Base-catalyzed exchange reactions in deuterated solvents
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Reduction of appropriate precursors using deuterated reducing agents
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Total synthesis approaches using deuterated starting materials
The specific pattern of deuteration (2,4,4-d3 and methyl-d3) suggests a controlled synthesis approach targeting particular positions rather than a general exchange process.
Purification and Quality Control
The preparation of high-purity Geraniol-D6 for research applications requires sophisticated purification techniques. Modern methods likely include:
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Preparative chromatography
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Fractional distillation under reduced pressure
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Recrystallization of derivatives
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Quality assessment using mass spectrometry to confirm deuterium incorporation
The final product's purity and deuterium incorporation percentage are critical parameters for research applications, particularly when the compound is used as an internal standard in analytical methods.
Research Applications
Analytical Chemistry Applications
Geraniol-D6 serves as a valuable internal standard in analytical chemistry, particularly in methods employing mass spectrometry. The deuterium labeling creates a mass shift that allows researchers to distinguish the standard from the non-deuterated analyte while maintaining nearly identical chemical behavior during sample preparation and analysis. This property makes Geraniol-D6 particularly useful in:
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Quantitative analysis of geraniol and related terpenes in natural products
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Metabolomic studies tracking terpene metabolism
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Quality control of essential oils and perfumery ingredients
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Environmental monitoring of terpene compounds
The ability to use deuterated standards like Geraniol-D6 significantly improves the accuracy and reliability of analytical measurements by accounting for sample preparation losses and instrument variability.
Metabolic and Pharmacokinetic Studies
One of the most significant applications of deuterated compounds like Geraniol-D6 is in metabolism and pharmacokinetic research. The substitution of hydrogen with deuterium can significantly alter metabolic pathways by creating a kinetic isotope effect at sites of metabolic transformation. This effect occurs because carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds.
For geraniol, which undergoes various oxidative transformations in biological systems, the strategic placement of deuterium atoms can:
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Slow down specific metabolic pathways
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Alter the ratio of different metabolites
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Increase the compound's metabolic stability
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Provide insight into metabolic mechanisms
These properties make Geraniol-D6 a valuable tool for understanding the metabolic fate of geraniol and potentially developing more stable therapeutic derivatives.
Biological Activity Considerations
Theoretical Advantages of Deuteration
Table 2: Potential Advantages of Deuteration in Geraniol-D6
| Property | Non-deuterated Geraniol | Geraniol-D6 | Potential Benefit |
|---|---|---|---|
| Metabolic Stability | Standard | Potentially increased | Extended half-life |
| Oxidative Metabolism | Rapid at certain positions | Potentially slower | Altered metabolite profile |
| Toxicity | Standard profile | Potentially reduced | Improved safety profile |
| Pharmacokinetics | Standard profile | Potentially modified | Optimized drug delivery |
Deuterium substitution at metabolically labile positions can significantly extend a compound's half-life in biological systems, potentially enhancing therapeutic efficacy. If Geraniol-D6 were to be considered for therapeutic applications, these metabolic advantages could be particularly relevant.
Comparative Analysis with Regular Geraniol
Structural and Chemical Distinctions
The fundamental difference between Geraniol-D6 and regular geraniol lies in the isotopic substitution pattern. While both compounds share identical electronic structures and chemical functional groups, the deuterium substitution introduces subtle but important distinctions:
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Increased bond strength at C-D positions compared to C-H bonds
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Altered vibrational frequencies in infrared and Raman spectroscopy
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Different mass fragmentation patterns in mass spectrometry
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Slightly modified physical properties including boiling point and density
Biochemical Pathway Interactions
Geraniol undergoes several enzymatic transformations in biological systems, including oxidation, reduction, and conjugation reactions. The research on geraniol synthase (GES) indicates natural pathways for geraniol production from geranyl diphosphate . In these enzymatic systems, Geraniol-D6 would likely interact slightly differently due to:
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Reduced reaction rates at deuterated positions (primary kinetic isotope effect)
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Altered enzyme-substrate binding energies
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Modified transition state energies in catalytic processes
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Different recognition patterns by metabolic enzymes
These biochemical distinctions make deuterated compounds valuable for mechanistic studies of enzyme function and metabolic pathways.
Advanced Research Perspectives
Analytical Method Development
As analytical technologies continue to advance, compounds like Geraniol-D6 play increasingly important roles in method development and validation. Potential future applications include:
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Use in multi-residue analysis methods for complex natural products
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Application in novel ambient ionization mass spectrometry techniques
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Development of isotope dilution methods for terpene quantification
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Implementation in automated high-throughput screening platforms
These analytical applications leverage the unique properties of deuterated compounds to improve measurement accuracy and method robustness.
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